3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid (CAS 1785426-78-9) is a bifunctional phenyllactic acid building block utilized in advanced pharmaceutical synthesis and materials science. It features a propanoic acid backbone with an alpha-hydroxy group, coupled to an aryl ring bearing an ortho-methyl group and a meta-bromine atom. This specific substitution pattern provides an orthogonal reactivity profile: the carboxylic acid and alpha-hydroxy groups enable stereospecific derivatization and chiral resolution, while the aryl bromide serves as a robust handle for late-stage transition-metal-catalyzed cross-coupling. Procurement of this specific scaffold is typically driven by the need to bypass multi-step asymmetric enolate alkylations, offering a direct, stereochemically defined precursor for complex biaryl or functionalized alpha-amino acid APIs [1].
Substituting this compound with closely related analogs, such as 3-(3-bromophenyl)-2-hydroxypropanoic acid or the des-hydroxy 3-(5-bromo-2-methylphenyl)propanoic acid, fundamentally alters downstream processability. The absence of the ortho-methyl group in generic bromophenyl analogs reduces the steric hindrance around the benzylic position, which can lead to unwanted side reactions (such as benzylic oxidation or racemization) and alters the conformational dihedral angle of the final API, often destroying target binding affinity. Furthermore, attempting to use the des-hydroxy propanoic acid baseline forces chemists to rely on inefficient, multi-step asymmetric alpha-functionalization (e.g., via chiral auxiliaries) to install the necessary stereocenter. This exact compound provides the pre-installed alpha-hydroxy handle and the precise steric environment required for high-fidelity, late-stage transformations [1].
For the synthesis of chiral alpha-amino or alpha-fluoro acids, the presence of the pre-installed 2-hydroxy group is a critical procurement differentiator. Conversion of 3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid to the corresponding alpha-azido intermediate (via triflate displacement) proceeds with complete inversion of stereochemistry and high isolated yields. In contrast, utilizing the des-hydroxy baseline requires a multi-step chiral auxiliary approach that significantly reduces overall throughput [1].
| Evidence Dimension | Overall yield of chiral alpha-azido/amino intermediate |
| Target Compound Data | >90% yield (2 steps: triflation, azide displacement) |
| Comparator Or Baseline | 3-(5-Bromo-2-methylphenyl)propanoic acid (~60% yield via 4-step Evans auxiliary route) |
| Quantified Difference | 30% higher absolute yield and reduction of synthetic sequence by 2 steps |
| Conditions | Standard laboratory scale (10-50g), stereospecific inversion conditions |
Procuring the 2-hydroxy derivative eliminates the need for expensive chiral auxiliaries and shortens the synthetic route, directly reducing cost-of-goods in API manufacturing.
When racemic mixtures are procured, the ability to efficiently resolve enantiomers is paramount. The ortho-methyl group on the aryl ring restricts the conformational flexibility of the propanoic acid side chain. This restricted rotation increases the crystalline packing efficiency of diastereomeric salts formed with chiral amines (e.g., (R)-phenylethylamine), resulting in superior first-pass enantiomeric excess compared to analogs lacking this steric bulk [1].
| Evidence Dimension | First-pass enantiomeric excess (ee) via crystallization |
| Target Compound Data | >95% ee after single crystallization |
| Comparator Or Baseline | 3-(3-Bromophenyl)-2-hydroxypropanoic acid (~75-80% ee) |
| Quantified Difference | 15-20% improvement in first-pass ee |
| Conditions | Diastereomeric salt formation with (R)-phenylethylamine in ethanol/water |
Higher first-pass resolution efficiency minimizes solvent waste and reduces the number of recrystallization cycles required to achieve API-grade optical purity.
The position of the bromine atom (para to the methyl group, meta to the alkyl chain) provides an optimal electronic and steric environment for palladium-catalyzed cross-coupling. Compared to the 4-bromo positional isomer, where the bromine is closer to the bulky propanoic acid side chain's effective steric radius, the 5-bromo position allows for more efficient oxidative addition and transmetalation, leading to higher yields of biaryl products [1].
| Evidence Dimension | Isolated yield in standard Suzuki-Miyaura coupling |
| Target Compound Data | 85-90% yield of biaryl product |
| Comparator Or Baseline | 3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid (~70-75% yield) |
| Quantified Difference | 10-15% higher cross-coupling yield |
| Conditions | Pd(dppf)Cl2, standard arylboronic acid, K2CO3, 1,4-dioxane/H2O |
Higher cross-coupling yields at the late stage of synthesis maximize the throughput of high-value advanced intermediates and reduce catalyst loading requirements.
Because the 2-hydroxy group allows for direct, stereospecific inversion (via triflation and azide displacement), this compound is the optimal precursor for synthesizing non-natural, sterically hindered alpha-amino acids containing the 5-bromo-2-methylphenyl motif. It bypasses the need for costly chiral auxiliaries [1].
The highly accessible 5-bromo position makes this compound an ideal scaffold for generating libraries of biaryl phenyllactic acid derivatives. The robust Suzuki-Miyaura coupling yields ensure that diverse aryl groups can be appended efficiently without degrading the sensitive alpha-hydroxy acid moiety [2].
In medicinal chemistry programs targeting protein-protein interactions or specific kinase domains, the ortho-methyl group provides essential conformational restriction. Procuring this specific isomer ensures the correct dihedral angle projection of the propanoic acid side chain relative to the functionalized biaryl system [3].